

# Preladenant (SCH-420814): A Technical Guide to its Chemical Structure and Pharmacological Properties

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## Compound of Interest

Compound Name: Preladenant

Cat. No.: B1679076

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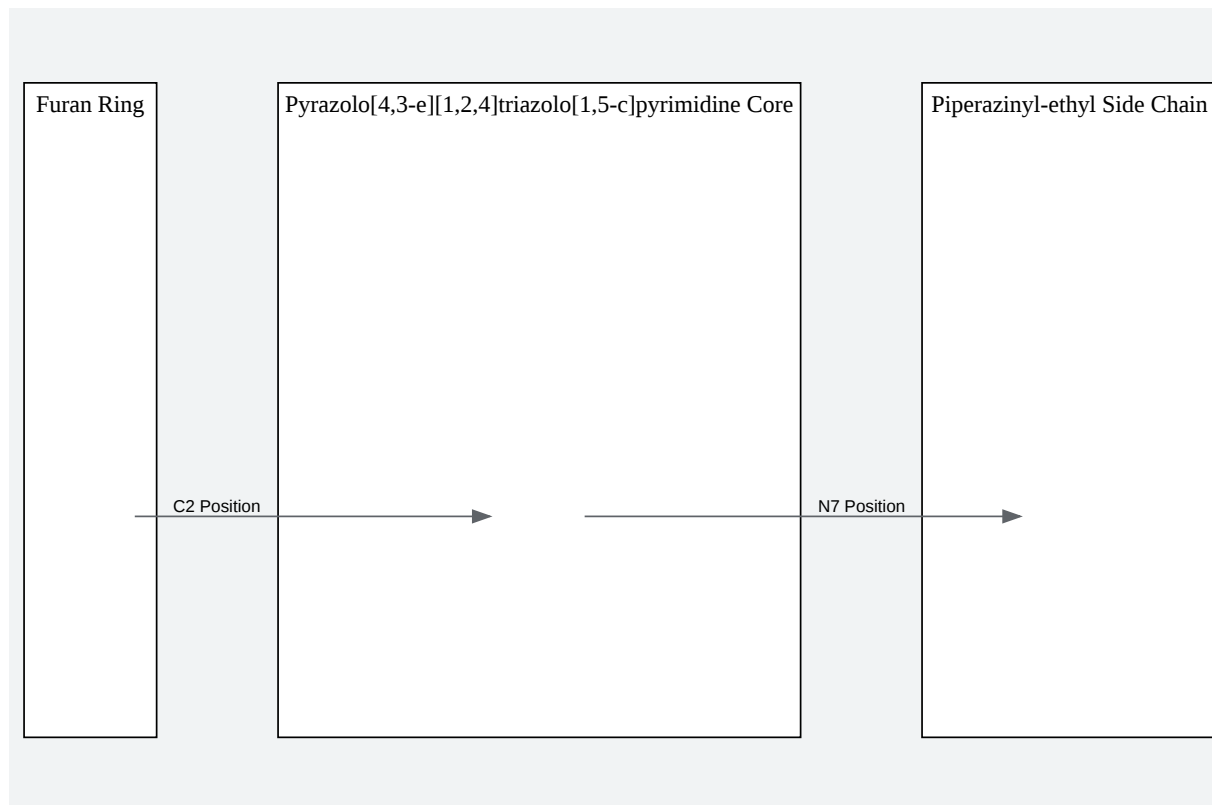
For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Preladenant**, also known by its developmental code name SCH-420814, is a synthetic organic compound that has been the subject of significant research interest, primarily for its potent and selective antagonism of the adenosine A<sub>2A</sub> receptor.<sup>[1][2]</sup> Initially investigated for the treatment of Parkinson's disease, its mechanism of action also suggests potential applications in immuno-oncology.<sup>[3][4]</sup> This document provides a comprehensive technical overview of **Preladenant**'s chemical structure, physicochemical properties, mechanism of action, and pharmacological profile, intended for professionals in the fields of medicinal chemistry, pharmacology, and drug development.

## Chemical Structure and Physicochemical Properties

**Preladenant** is a complex heterocyclic molecule belonging to the pyrazolotriazolopyrimidine class.<sup>[5]</sup> Its systematic IUPAC name is 2-(2-Furanyl)-7-[2-[4-[4-(2-methoxyethoxy)phenyl]-1-piperazinyl]ethyl]-7H-pyrazolo[4,3-e]triazolo[1,5-c]pyrimidine-5-amine.



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**Figure 1:** Key Structural Components of **Preladenant**.

The table below summarizes the key chemical identifiers and physicochemical properties of **Preladenant**.

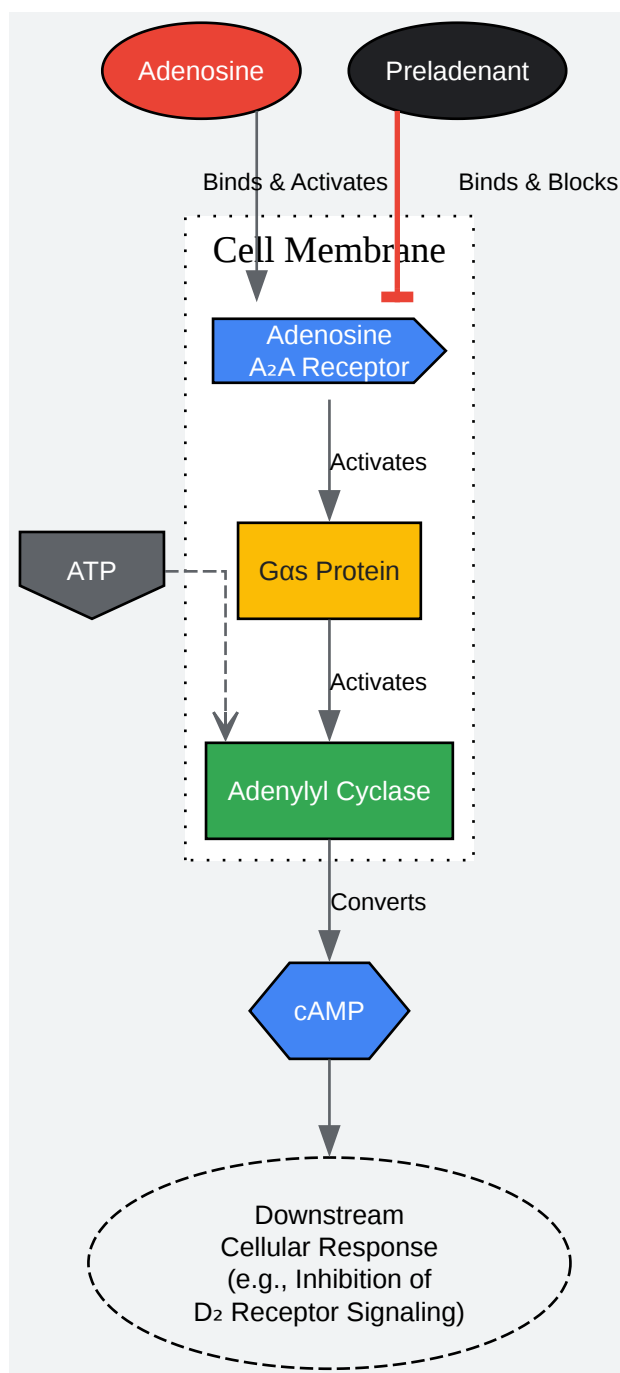
Property	Value	Reference(s)
Molecular Formula	C <sub>25</sub> H <sub>29</sub> N <sub>9</sub> O <sub>3</sub>	
Molecular Weight	503.567 g/mol	
CAS Number	377727-87-2	
IUPAC Name	2-(2-Furanyl)-7-[2-[4-[4-(2-methoxyethoxy)phenyl]-1-piperazinyl]ethyl]-7H-pyrazolo[4,3-e]triazolo[1,5-c]pyrimidine-5-amine	
SMILES	COCCOC1=CC=C(C=C1)N2C CN(CC2)CCN3C4=C(C=N3)C 5=NC(=NN5C(=N4)N)C6=CC= CO6	
Physical Appearance	White to off-white solid/powder	
Solubility	Soluble in DMSO (>10 mM); Insoluble in water and ethanol.	

## Mechanism of Action: Adenosine A<sub>2</sub>A Receptor Antagonism

**Preladenant** functions as a potent, competitive, and highly selective antagonist of the adenosine A<sub>2</sub>A receptor, which is a G-protein coupled receptor (GPCR). In the central nervous system, particularly in the basal ganglia, A<sub>2</sub>A receptors are densely expressed and play a crucial role in modulating dopaminergic signaling. They are coupled to the G<sub>as</sub> protein, and their activation by endogenous adenosine stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This signaling cascade can antagonize the function of dopamine D<sub>2</sub> receptors.

By blocking the A<sub>2</sub>A receptor, **Preladenant** prevents adenosine-mediated signaling. This action is believed to restore the balance in the basal ganglia circuitry, which is disrupted in Parkinson's disease. In the context of oncology, adenosine in the tumor microenvironment suppresses the anti-tumor immune response by activating A<sub>2</sub>A receptors on T-lymphocytes.

**Preladenant's** antagonism of these receptors can block this immunosuppressive effect, thereby promoting a T-cell-mediated immune response against tumor cells.



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**Figure 2: Preladenant's Inhibition of the A<sub>2A</sub> Receptor Signaling Pathway.**

## Pharmacological Profile

**Preladenant** exhibits high affinity for the human adenosine A<sub>2</sub>A receptor and remarkable selectivity over other adenosine receptor subtypes. This selectivity is a critical attribute, minimizing off-target effects. The quantitative pharmacological data are summarized in the table below.

Parameter	Receptor Subtype	Species	Value	Reference(s)
Ki (Binding)	Adenosine A <sub>2</sub> A	Human	1.1 nM	
Adenosine A <sub>2</sub> A	Rat	2.5 nM		
Adenosine A <sub>1</sub>	Human	>1,000 nM		
Adenosine A <sub>2</sub> B	Human	>1,700 nM (>1.2 μM)		
Adenosine A <sub>3</sub>	Human	>1,000 nM		
Kb (Functional)	Adenosine A <sub>2</sub> A	Human	1.3 nM	
Adenosine A <sub>2</sub> A	Rat	0.7 nM		

- Ki: Inhibitor constant, a measure of binding affinity. Lower values indicate higher affinity.
- Kb: Equilibrium dissociation constant for an antagonist, determined from functional assays.

## Experimental Protocols

The characterization of **Preladenant**'s pharmacological activity involves various in vitro and in vivo assays. Below is a representative protocol for a competitive radioligand binding assay to determine the Ki value of **Preladenant** for the human A<sub>2</sub>A receptor.

Objective: To determine the binding affinity (Ki) of **Preladenant** for the human adenosine A<sub>2</sub>A receptor expressed in HEK-293 cell membranes.

Materials:

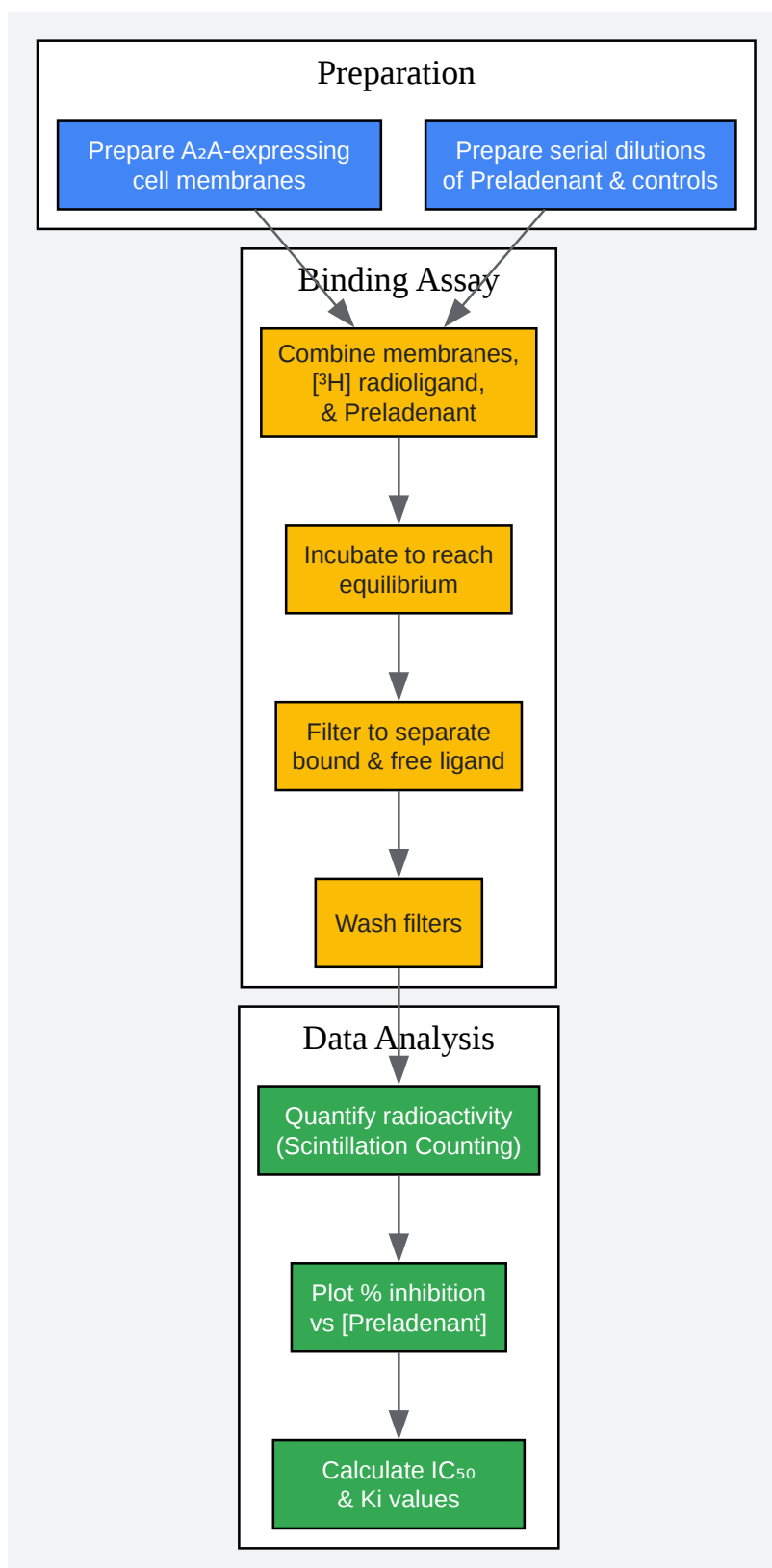
- HEK-293 cells stably expressing the human A<sub>2</sub>A receptor.

- Cell membrane preparation from the above cells.
- Radioligand: [ $^3\text{H}$ ]-SCH 442416 (a high-affinity  $\text{A}_2\text{A}$  antagonist radiotracer).
- Non-specific binding control: CGS-21680 ( $\text{A}_2\text{A}$  agonist) or another potent  $\text{A}_2\text{A}$  antagonist at a high concentration (e.g., 10  $\mu\text{M}$ ).
- Test compound: **Preladenant**, serially diluted.
- Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4, 5 mM  $\text{MgCl}_2$ , 0.2% BSA.
- Adenosine deaminase (2 U/mL) to remove endogenous adenosine.
- 96-well filter plates and vacuum manifold.
- Scintillation counter and scintillation fluid.

#### Methodology:

- Membrane Preparation: Harvest confluent HEK-293 cells expressing the  $\text{A}_2\text{A}$  receptor. Homogenize cells in a lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
- Assay Setup: In a 96-well plate, add the following components in order:
  - Assay buffer.
  - Serially diluted **Preladenant** (or vehicle for total binding wells).
  - 10  $\mu\text{M}$  CGS-21680 for non-specific binding (NSB) wells.
  - [ $^3\text{H}$ ]-SCH 442416 at a concentration close to its  $K_d$ .
  - Cell membrane preparation (typically 20-40  $\mu\text{g}$  of protein per well).

- Incubation: Incubate the plate at room temperature (or 37°C) for a defined period (e.g., 60-90 minutes) to reach binding equilibrium.
- Harvesting: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.
- Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
- Quantification: Punch out the filters from the plate, place them in scintillation vials with scintillation fluid, and count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.
- Data Analysis:
  - Calculate specific binding: Total Binding (DPM) - Non-specific Binding (DPM).
  - Plot the percentage of specific binding against the logarithm of the **Preladenant** concentration.
  - Fit the data to a one-site competition model using non-linear regression analysis (e.g., in GraphPad Prism) to determine the IC<sub>50</sub> value.
  - Calculate the Ki value using the Cheng-Prusoff equation:  $K_i = IC_{50} / (1 + [L]/K_d)$ , where [L] is the concentration of the radioligand and K<sub>d</sub> is its dissociation constant.



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**Figure 3:** Workflow for a Radioligand Binding Assay.



## Conclusion

**Preladenant** is a well-characterized adenosine A<sub>2</sub>A receptor antagonist with high potency and selectivity. Its chemical structure has been optimized for oral bioavailability and strong receptor affinity. The detailed pharmacological data and established experimental protocols provide a solid foundation for further research into its therapeutic potential in neurological disorders and oncology. While it did not proceed past Phase III trials for Parkinson's disease, its distinct mechanism of action continues to make it a valuable tool for scientific investigation.

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## References

- 1. Preladenant - Wikipedia [en.wikipedia.org]
- 2. ovid.com [ovid.com]
- 3. researchgate.net [researchgate.net]
- 4. Facebook [cancer.gov]
- 5. researchgate.net [researchgate.net]
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